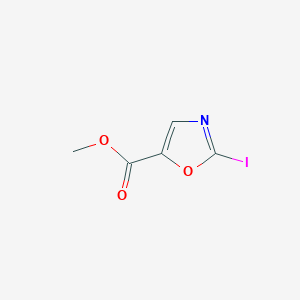
Methyl 2-iodooxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodooxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodooxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is advantageous due to its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often employed to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodooxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like TEMPO and TMSN3.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Employs halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 2-iodooxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 2-iodooxazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules . These interactions often lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another oxazole derivative with similar synthetic routes.
Macrooxazole B: A 2,5-disubstituted oxazole derivative with notable antimicrobial activity.
Uniqueness
Methyl 2-iodooxazole-5-carboxylate is unique due to its specific iodine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Properties
Molecular Formula |
C5H4INO3 |
|---|---|
Molecular Weight |
252.99 g/mol |
IUPAC Name |
methyl 2-iodo-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4INO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 |
InChI Key |
IZCFVFHYRWCAGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















